molecular formula C12H8F3NO2 B6415599 MFCD18323754 CAS No. 1261939-36-9

MFCD18323754

Cat. No.: B6415599
CAS No.: 1261939-36-9
M. Wt: 255.19 g/mol
InChI Key: IOHFFVIRJQREFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine typically involves the reaction of 3-trifluoromethoxybenzaldehyde with 2-pyridylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group yields an amine .

Scientific Research Applications

4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine include:

  • 4-Hydroxy-2-phenylpyridine
  • 4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine
  • 4-Hydroxy-2-(3-fluorophenyl)pyridine

Uniqueness

What sets 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine apart from these similar compounds is the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This unique substituent can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)11-7-9(17)4-5-16-11/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHFFVIRJQREFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692742
Record name 2-[3-(Trifluoromethoxy)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-36-9
Record name 2-[3-(Trifluoromethoxy)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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